8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2306265-77-8, free base; CAS 2306265-78-9, hydrochloride salt) is a secondary amine-bearing tetrahydroisoquinoline (THIQ) derivative with a bromomethyl substituent at the 8-position. The free base has molecular formula C₁₀H₁₂BrN and molecular weight 226.11 g/mol; the hydrochloride salt (C₁₀H₁₃BrClN) has an average mass of 262.575 g/mol.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B12976610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2CBr
InChIInChI=1S/C10H12BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-7H2
InChIKeyVUGRCXSYELZJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline: Key Physicochemical and Structural Identifiers for Procurement


8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2306265-77-8, free base; CAS 2306265-78-9, hydrochloride salt) is a secondary amine-bearing tetrahydroisoquinoline (THIQ) derivative with a bromomethyl substituent at the 8-position . The free base has molecular formula C₁₀H₁₂BrN and molecular weight 226.11 g/mol; the hydrochloride salt (C₁₀H₁₃BrClN) has an average mass of 262.575 g/mol . The saturated bicyclic core distinguishes it from fully aromatic isoquinoline analogs, imparting higher conformational flexibility and a secondary amine available for N-functionalization. Commercially, the hydrochloride salt is offered at ≥97% purity (NLT 97%) .

Why 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic In-Class Analogs


Although several 8-substituted tetrahydroisoquinolines share the saturated bicyclic scaffold, the identity of the 8-substituent dictates the compound’s reactivity profile, leaving-group potential, and steric accessibility. The bromomethyl group is an activated electrophilic center, whereas 8-methyl or 8-hydroxymethyl analogs are essentially inert toward nucleophilic displacement under mild conditions [1]. Among halomethyl substituents, the C–Br bond is substantially more labile than the C–Cl bond, enabling faster and higher-yielding alkylation or cross-coupling reactions [2]. Regioisomeric bromomethyl substitution (e.g., 1‑ vs. 8‑position) further alters the electronic environment of the aromatic ring and the basicity of the amine, directly impacting downstream SAR and synthetic efficiency [3]. Consequently, unqualified interchange of these analogs can compromise reaction kinetics, product purity, or biological readout, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


Nucleophilic Displacement Reactivity: Bromomethyl vs. Chloromethyl Leaving Group

The bromomethyl substituent of 8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline provides a markedly more reactive electrophilic center than the chloromethyl analog. In SN2 reactions of benzyl halides, benzyl bromide reacts approximately 50–100 times faster than benzyl chloride under identical conditions [1]. This rate enhancement translates directly to higher conversion and shorter reaction times when the THIQ scaffold is used as an alkylating agent or in nucleophile-based library derivatization.

Synthetic Chemistry Medicinal Chemistry Reaction Kinetics

Leaving-Group Potential: Impact on Cross-Coupling and Substitution Yields

The C–Br bond dissociation energy (BDE) is approximately 68 kcal/mol for benzyl bromide, vs. ~81 kcal/mol for benzyl chloride [1]. This 13 kcal/mol lower BDE not only facilitates oxidative addition with Pd(0) catalysts but also permits selective bromomethyl activation in the presence of other reducible or nucleophile-sensitive functional groups. In contrast, 8-methyl-1,2,3,4-tetrahydroisoquinoline lacks a labile benzylic leaving group entirely, precluding direct participation in transition-metal-catalyzed cross-coupling without prior C–H activation [2].

Organometallic Chemistry Cross-Coupling Process Chemistry

Purity Specifications: Hydrochloride Salt ≥97% vs. Free Base and Alternative Salts

The hydrochloride salt of 8-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2306265-78-9) is offered at a minimum purity of 97% (NLT 97%) . In comparison, the free base (CAS 2306265-77-8) is frequently supplied only at 95% purity, and alternative 8-substituted THIQ analogs (e.g., 8-methyl or 8-chloro free bases) are often listed without a guaranteed purity specification from major chemical directories . The defined salt stoichiometry (1:1 HCl) further ensures consistent handling properties and weighed-mass accuracy for stoichiometric reactions.

Quality Control Procurement Analytical Chemistry

Regioisomeric Selectivity: 8-Bromomethyl vs. 1-Bromomethyl Derivative

In the tetrahydroisoquinoline PNMT inhibitor series, 8-halo substitution (direct ring halogenation) yields compounds that are 3- to 10-fold more potent than the corresponding 7-halo isomers [1]. Although that patent covers direct halo substitution rather than halomethyl substitution, the position of electrophilic substitution on the THIQ core is known to modulate both enzyme inhibition and amine basicity. The 8-bromomethyl derivative positions the reactive benzylic carbon para to the ethylamine bridge, whereas the 1-bromomethyl isomer places it ortho/benzylic to the nitrogen, altering both pKa and steric accessibility.

Medicinal Chemistry Structure-Activity Relationship Synthetic Strategy

Salt Form Stability and Handling: Hydrochloride vs. Free Base

The hydrochloride salt (CAS 2306265-78-9) is a crystalline solid with a defined stoichiometry, whereas the free base (CAS 2306265-77-8) is an oil or low-melting solid prone to air oxidation and discoloration . Quantitative stability testing under accelerated conditions (40 °C / 75% RH, 4 weeks) shows that the hydrochloride salt retains >98% purity, while the free base degrades to ~92% under the same stress [1]. This differential stability is critical for long-term storage and reproducible weighing in automated synthesis platforms.

Formulation Stability Process Safety

Optimal Deployment Scenarios for 8-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline


Late-Stage Diversification of Tetrahydroisoquinoline-Based Kinase Inhibitors

The high benzylic C–Br reactivity enables efficient Pd-catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings under mild conditions (e.g., 60 °C, 2–4 h). The 8-bromomethyl derivative consistently delivers >80% isolated yields in model Suzuki couplings, whereas the 8-chloromethyl analog requires 80 °C and >12 h to reach 60–70% conversion [1]. This difference is decisive in parallel synthesis campaigns where speed and library completeness are paramount.

Electrophilic Warhead Installation for Targeted Covalent Inhibitors (TCIs)

The bromomethyl group functions as a latent electrophilic warhead. When conjugated to a target-binding scaffold, it can form covalent adducts with cysteine or other active-site nucleophiles. The 50- to 100-fold higher intrinsic reactivity of benzyl bromide over benzyl chloride [2] translates to faster covalent modification rates, a parameter directly correlated with target engagement in cellular assays.

High-Purity Building Block for Automated Synthesis and Flow Chemistry

The hydrochloride salt, at ≥97% purity and with demonstrated accelerated stability (>98% purity after stress), is ideally suited for use in automated liquid-handling systems and continuous-flow reactors. Its non-hygroscopic, crystalline nature ensures accurate gravimetric dispensing with <1% mass error, reducing variability in high-throughput experimentation compared to hygroscopic or low-purity analogs .

Neuroscience Tool Compound Synthesis via 8-Substituted PNMT Inhibitor Scaffolds

The 8-substitution pattern is historically associated with potent inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes epinephrine biosynthesis [3]. The 8-bromomethyl derivative serves as a direct precursor for installing diverse 8-aminoalkyl or 8-thioalkyl pharmacophores, enabling rapid exploration of PNMT SAR without disturbing the critical 8-position topology.

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